molecular formula C11H14ClN3O2 B2875222 2-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride CAS No. 2253632-26-5

2-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride

Cat. No. B2875222
CAS RN: 2253632-26-5
M. Wt: 255.7
InChI Key: PEGKPFVVNOPBEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Oxadiazoles have been synthesized using various methods. One efficient method for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Oxadiazoles have been utilized in a wide range of applications due to their chemical reactivity. They have been used as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .

Scientific Research Applications

Anti-Infective Agents

The 1,2,4-oxadiazole ring, which is a part of the compound, has been synthesized by several research groups as anti-infective agents. These agents have shown anti-bacterial, anti-viral, and anti-leishmanial activities . This suggests that EN300-6730520 could potentially be used in the development of new anti-infective drugs.

Β-Adrenergic Blocking Activity

Some derivatives of 5-phenoxymethyl-1,2,4-oxadiazole, which is a part of the compound, have shown pronounced Β-adrenergic blocking activity combined with moderate α-adrenergic blocking properties . This suggests that EN300-6730520 could potentially be used in the development of new adrenergic blocking drugs.

Synthetic Routes for Obtaining 1,2,4-Oxadiazolium Salts

The 1,2,4-oxadiazole ring, which is a part of the compound, can be functionalized to obtain 1,2,4-oxadiazolium salts . This suggests that EN300-6730520 could potentially be used in the development of new synthetic routes for obtaining 1,2,4-oxadiazolium salts.

Skeletal Editing of Organic Molecules

The compound EN300-6730520 has been associated with an elegant method for the “skeletal editing” of organic molecules by nitrogen atom deletion . This suggests that EN300-6730520 could potentially be used in the development of new methods for the skeletal editing of organic molecules.

Development of New Hybrid Drugs

The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand of new hybrid drugs acting against resistant microorganism . This suggests that EN300-6730520 could potentially be used in the development of new hybrid drugs.

Development of New Chemical Entities

The scarcity of curative action of antibiotics and anti-infective agents and complex genomic structure of microorganism has led to resistance among them leading to ineffectiveness of the currently used treatment regimen . This suggests that EN300-6730520 could potentially be used in the development of new chemical entities to act against these microorganisms.

Mechanism of Action

While specific information on the mechanism of action of “2-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride” is not available, oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Future Directions

The future directions in the field of oxadiazoles involve further refinement of 1,2,4-oxadiazole as anti-infective agents . The scarcity of curative action of antibiotics and anti-infective agents has necessitated the urge of new chemical entities to act against these microorganisms .

properties

IUPAC Name

2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.ClH/c12-7-6-10-13-11(16-14-10)8-15-9-4-2-1-3-5-9;/h1-5H,6-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGKPFVVNOPBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC(=NO2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.